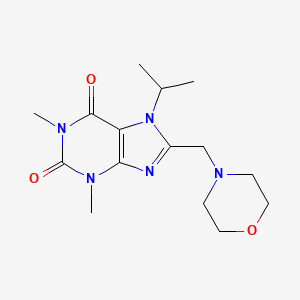

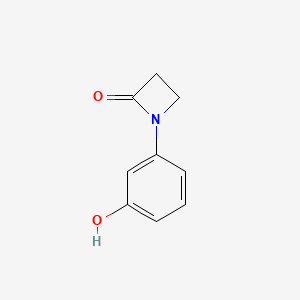

1-(3-羟基苯基)氮杂环丁-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(3-Hydroxyphenyl)azetidin-2-one” is a chemical compound with the CAS Number: 76228-01-8 . It has a molecular weight of 163.18 . The compound is typically stored at room temperature and has a purity of 95%. It is usually found in powder form .

Synthesis Analysis

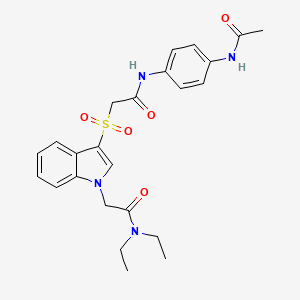

The synthesis of azetidin-2-one derivatives has been a subject of research due to their ubiquity in natural products and importance in medicinal chemistry . For instance, one study describes the synthesis of 3-ethyl-3(4-hydroxyphenyl)-2-(4-substituted phenyl)isothiazolidin-4-one and 3-chloro-1-(4-substituted phenyl)-4-ethyl-(4-hydroxyphenyl)azetidin-2-one derivatives from Schiff bases .科学研究应用

Antibacterial Activity

The compound has been found to exhibit antibacterial activity . In a study, certain derivatives of the compound showed good antibacterial activity against Gram-positive bacteria . However, they did not show appreciable activity against Gram-negative bacteria .

Antioxidant Activity

The compound also has potential as an antioxidant . In a DPPH scavenging assay, certain derivatives of the compound exhibited good activity .

Antidiabetic Activity

The compound has shown significant antidiabetic activity in fructose-induced diabetes in rats . The molecular docking studies of bis-thiazolidinones with PPAR-ã revealed the fit with high binding affinity and good interactions . The docking of one of the derivatives was comparable to the standard drug pioglitazone .

Synthesis of Pyrazoline Derivatives

The compound can be used in the synthesis of pyrazoline derivatives . These derivatives have been synthesized, characterized, and evaluated for their antimicrobial activities .

Synthesis of Bis-Azetidinones and Bis-Thiazolidinones

The compound has been used in the synthesis of a panel of 1,1-(phenylene)bis[3-chloro-4-(substituted phenyl)azetidin-2-ones] and 3,3 -(1,4-phenyl-ene)bis[2-(substituted phenyl)thiazolidin-4-ones] . These were synthesized from Schiff base intermediates that were prepared from the reaction between p-phenylenediamine and substituted benzaldehydes .

In Silico Analysis

The compound has been used in in silico analysis . The in silico physicochemical, drug-likeness, and ADME properties of title compounds were performed and the majority of them displayed satisfactory results .

属性

IUPAC Name |

1-(3-hydroxyphenyl)azetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-3-1-2-7(6-8)10-5-4-9(10)12/h1-3,6,11H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXURDQRWXVEQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2354710.png)

![N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide](/img/structure/B2354718.png)

![[(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B2354722.png)

![tert-Butyl(((3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane](/img/structure/B2354723.png)